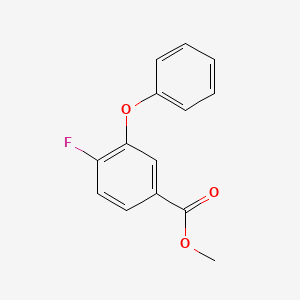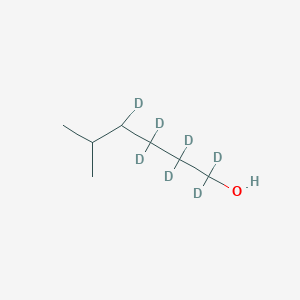
1,1,2,2,3,3,4-Heptadeuterio-5-methylhexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylhexanol-d7: is a deuterated analog of 5-Methylhexanol, which is an aliphatic alcohol. The deuterium labeling makes it particularly useful in various scientific research applications, especially in nuclear magnetic resonance (NMR) studies. The molecular formula of 5-Methylhexanol-d7 is C7H9D7O, and it has a molecular weight of 123.24 .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methylhexanol-d7 is typically synthesized through deuterium exchange reactions. One common method involves the reaction of 5-Methylhexanol with deuterated reagents under specific conditions. For example, the synthesis can be carried out using toluene-4-sulfonic acid in methanol at room temperature for about 30 minutes .
Industrial Production Methods: Industrial production of 5-Methylhexanol-d7 follows similar synthetic routes but on a larger scale. The process involves the use of deuterated solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to achieve efficient deuterium incorporation.
Chemical Reactions Analysis
Types of Reactions: 5-Methylhexanol-d7 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alkanes.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions typically involve the use of strong nucleophiles like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of 5-Methylhexanoic acid.
Reduction: Formation of 5-Methylhexane.
Substitution: Formation of various substituted hexanols depending on the nucleophile used.
Scientific Research Applications
5-Methylhexanol-d7 is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Nuclear Magnetic Resonance (NMR) Studies: Used as a reference standard and for tracking reaction progress in organic synthesis and catalysis.
Proteomics Research: Utilized in the study of protein structures and interactions.
Metabolic Research: Employed in metabolic pathway studies to trace the incorporation and transformation of deuterated compounds.
Environmental Studies: Used to study the environmental fate and transport of deuterated compounds.
Mechanism of Action
The mechanism of action of 5-Methylhexanol-d7 is primarily related to its use as a labeled compound in various studies. The deuterium atoms in the molecule provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s behavior and interactions in different environments. This labeling helps in understanding molecular targets and pathways involved in various chemical and biological processes .
Comparison with Similar Compounds
5-Methylhexanol: The non-deuterated analog with similar chemical properties but without the distinct NMR signals provided by deuterium.
4-Methyl-1-pentanol: Another aliphatic alcohol with a similar structure but different branching.
3-Methyl-1-pentanol: Similar to 5-Methylhexanol but with the methyl group at a different position.
Uniqueness: 5-Methylhexanol-d7 is unique due to its deuterium labeling, which makes it particularly valuable in NMR studies and other research applications where tracking and identification of compounds are crucial .
Properties
Molecular Formula |
C7H16O |
|---|---|
Molecular Weight |
123.24 g/mol |
IUPAC Name |
1,1,2,2,3,3,4-heptadeuterio-5-methylhexan-1-ol |
InChI |
InChI=1S/C7H16O/c1-7(2)5-3-4-6-8/h7-8H,3-6H2,1-2H3/i3D2,4D2,5D,6D2 |
InChI Key |
ZVHAANQOQZVVFD-JSWVBPQOSA-N |
Isomeric SMILES |
[2H]C(C(C)C)C([2H])([2H])C([2H])([2H])C([2H])([2H])O |
Canonical SMILES |
CC(C)CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


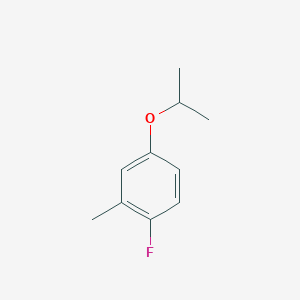
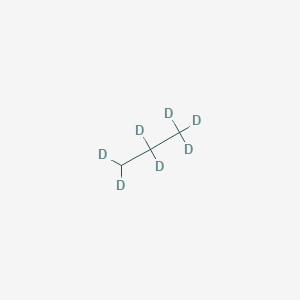
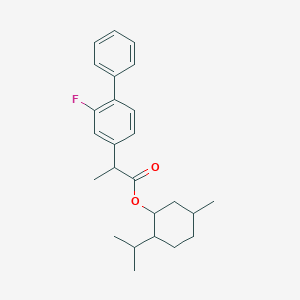
![Ethyl 3-amino-6-fluoro-9-methyl-4-oxo-4,9-dihydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B13406865.png)
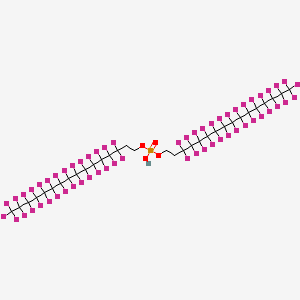
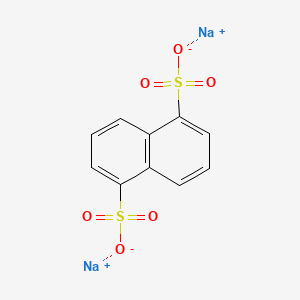
![N-[(5-methylpyridin-3-yl)methyl]-1,1-diphenylmethanimine](/img/structure/B13406882.png)
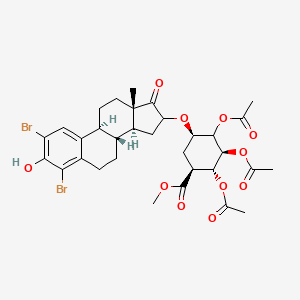
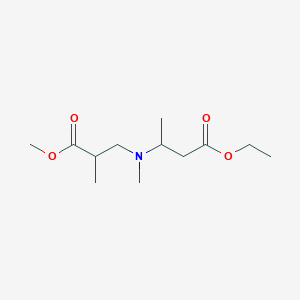
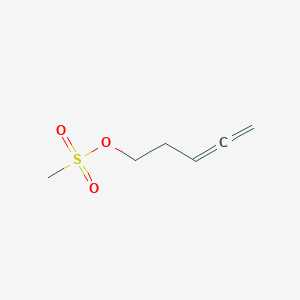
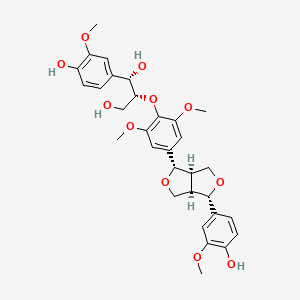
![disodium;hydroxy-[(2R,3S)-3-methyloxiran-2-yl]-dioxidophosphanium](/img/structure/B13406909.png)
![2-Perfluorooctyl-[1,2-13C2]-ethanoic Acid](/img/structure/B13406911.png)
